

1H and 13C NMR spectral analysis of 1,3-Dihydroimidazol-2-one

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Compound of Interest

Compound Name: 1,3-Dihydroimidazol-2-one

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A comprehensive guide to the 1H and 13C NMR spectral analysis of **1,3-Dihydroimidazol-2-one** (also known as Ethyleneurea or 2-Imidazolidinone), with a comparative analysis against its methylated analog, 1,3-Dimethyl-2-imidazolidinone. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative NMR Spectral Data

The following table summarizes the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for **1,3-Dihydroimidazol-2-one** and a common alternative, 1,3-Dimethyl-2-imidazolidinone. The data is presented to facilitate a clear comparison of their chemical shifts (δ), which reflect the electronic environment of the nuclei.

Compound	Nucleus	Chemical Shift (δ) ppm	Multiplicity
1,3-Dihydroimidazol-2-one	1H	3.43	Singlet
1H	5.45	Singlet	
13C	41.5	-	
13C	161.9	-	
1,3-Dimethyl-2-imidazolidinone	1H	2.62	Singlet
1H	3.00	Singlet	
13C	30.8	-	
13C	48.9	-	
13C	164.2	-	

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **1,3-Dihydroimidazol-2-one** is provided below.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher.
- Standard 5 mm NMR tubes.

Sample Preparation:

- Weigh approximately 5-10 mg of the analyte (**1,3-Dihydroimidazol-2-one** or its analog).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d6 (DMSO-d_6)). The choice of solvent should be based on the

solubility of the compound and should not have signals that overlap with the analyte's signals.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to an NMR tube.

1H NMR Spectroscopy Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.
- Temperature: Room temperature (e.g., 298 K).

13C NMR Spectroscopy Acquisition Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 128 to 1024) is required.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.
- Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets for each unique carbon atom.

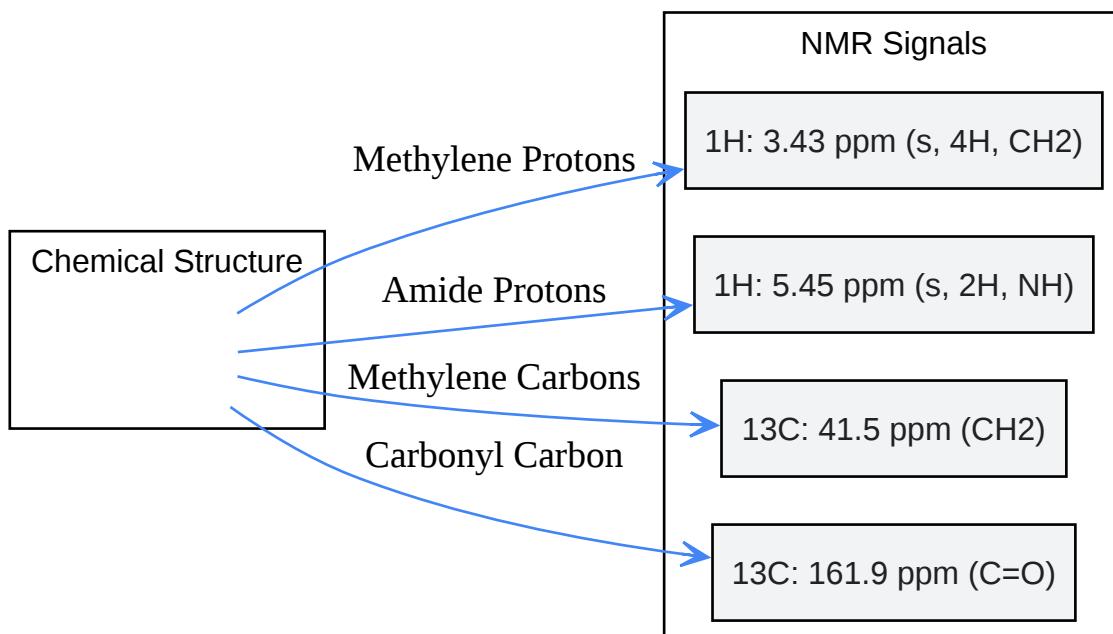
Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the molecular structure.

Visualization of NMR Signal Relationships

The following diagrams illustrate the chemical structures and the corresponding NMR signals for **1,3-Dihydroimidazol-2-one** and its methylated analog.

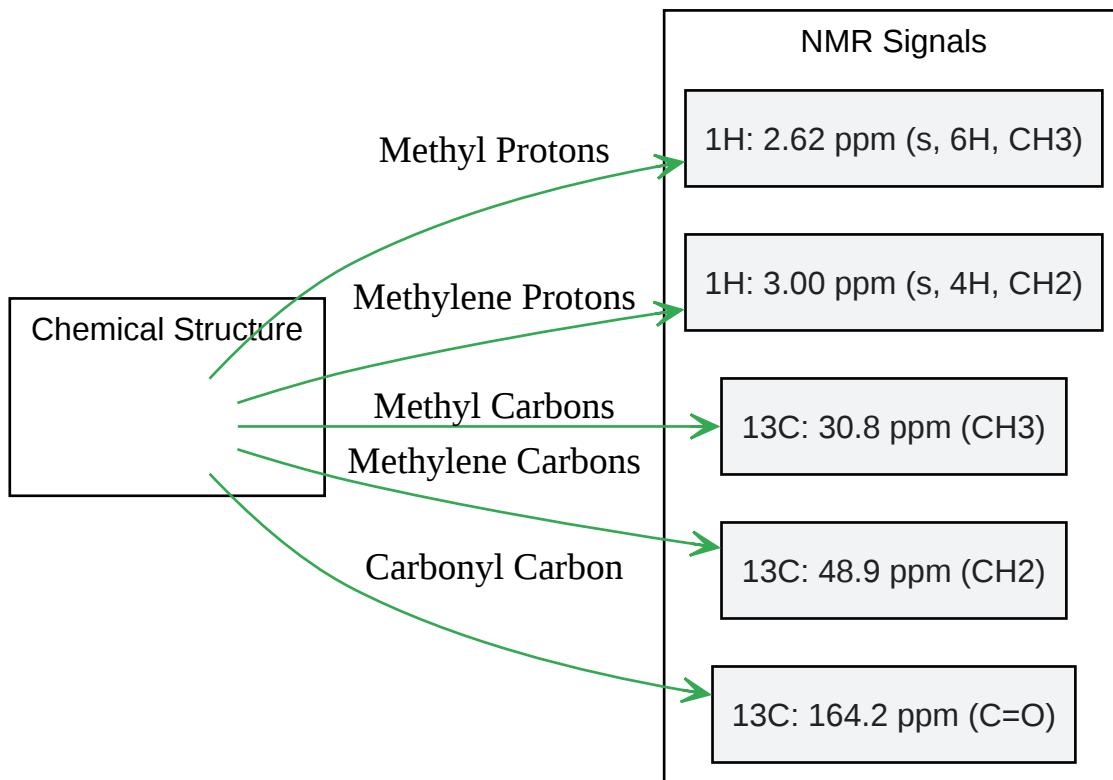
1,3-Dihydroimidazol-2-one Structure and NMR Signals



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Caption: Correlation of the chemical structure of **1,3-Dihydroimidazol-2-one** with its ¹H and ¹³C NMR signals.

1,3-Dimethyl-2-imidazolidinone Structure and NMR Signals



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